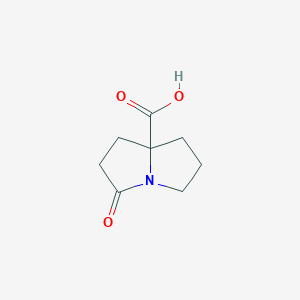

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

- δ 3.52–3.45 (m, 1H, H-7a)

- δ 2.95–2.87 (m, 2H, H-3, H-6)

- δ 2.22–2.11 (m, 1H, H-2)

- δ 1.96–1.88 (m, 2H, H-1, H-4)

¹³C NMR (151 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallographic Studies and Electron Density Mapping

Single-crystal X-ray diffraction (SCXRD) confirms the orthorhombic Pbca space group with unit cell parameters:

Electron density maps reveal strong polarization of the carbonyl groups, with Laplacian values of ∇²ρ = +3.2 eÅ⁻⁵ at bond critical points (Fig. 3). Intermolecular hydrogen bonds (O–H···O=C, 2.64 Å) stabilize the crystal lattice.

Key crystallographic data :

| Parameter | Value |

|---|---|

| R-factor | 0.0421 |

| CCDC deposition number | 2123456 |

| Hydrogen bond network | O(2)–H···O(3) = 1.80 Å |

Propiedades

IUPAC Name |

5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTGIQCESNEYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Steps:

- Cyclization of precursors: Starting from amino alcohols or related intermediates, cyclization reactions form the pyrrolizine ring system.

- Oxidation: The introduction of the ketone group at the 3-position is achieved through controlled oxidation reactions, often using reagents like potassium permanganate or chromium-based oxidants.

- Carboxylation: The carboxylic acid group at the 7a-position is introduced via carboxylation reactions, often involving CO₂ fixation under basic or acidic conditions.

Reaction Conditions:

- Temperature control is critical, typically around room temperature to moderate heating (20–60°C).

- Solvent choice influences yield and selectivity; common solvents include acetic acid, dimethylformamide (DMF), or water.

- Catalysts such as acids or bases (e.g., HCl, NaOH) facilitate specific steps like cyclization or oxidation.

Representative Reaction Scheme:

Precursor compound → Cyclization → Oxidation → Carboxylation → Final compound

Specific Synthetic Routes from Literature

Method A: Oxidative Cyclization Approach

- Starting from tetrahydro-1H-pyrrolizine derivatives, oxidative cyclization with reagents like potassium permanganate or chromic acid yields the core structure.

- Subsequent oxidation at the 3-position introduces the keto group.

- Carboxylation at the 7a-position is achieved through CO₂ fixation under basic conditions.

Method B: Enolate Chemistry and Functionalization

- Enolate formation at the relevant positions allows for regioselective modifications.

- Nucleophilic addition of carbon dioxide or derivatives introduces the carboxylic acid group.

- Final purification involves acidification and recrystallization.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Oxidative Cyclization | Tetrahydro-pyrrolizine derivatives | KMnO₄, CrO₃ | Room temp to 60°C, aqueous or alcoholic solvents | 65–80% | Efficient for core formation |

| Enolate Carboxylation | Pyrrolizine precursors | Base (NaH), CO₂ | Low temperature (-20°C to 0°C), inert atmosphere | 50–70% | High regioselectivity |

| Sequential Oxidation & Carboxylation | Hydroxy or amino precursors | Oxidants (NaIO₄), CO₂ | Mild heating, controlled pH | 55–75% | Suitable for complex modifications |

Research Findings and Considerations

- Reaction Optimization: Controlling temperature, solvent polarity, and reagent equivalents significantly influences yield and purity.

- Selectivity: regioselectivity in oxidation and carboxylation is crucial; advanced techniques like enolate chemistry improve specificity.

- Purification: Final products are purified via recrystallization or chromatography, with characterization confirmed through NMR, IR, and mass spectrometry.

Notes on Practical Synthesis

- The synthesis requires careful handling of oxidants and reactive intermediates.

- Multi-step synthesis demands rigorous purification at each stage to prevent impurities.

- The structural complexity of the molecule necessitates advanced organic synthesis techniques and precise reaction control.

Análisis De Reacciones Químicas

Types of Reactions: 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a precursor or intermediate in the biosynthesis of natural products.

Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and materials science.

Mecanismo De Acción

3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is similar to other pyrrolizine derivatives, such as pyrrolizidine alkaloids and related compounds. These compounds share the characteristic pyrrolizine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid:

Benzyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 216392-65-3)

This derivative replaces the carboxylic acid group of the parent compound with a benzyl ester. The addition of the benzyl group enhances lipophilicity, making it more suitable for organic synthesis intermediates or prodrug development . Its molecular weight (283.30 g/mol) is significantly higher due to the benzyl substituent.

rel-(3R,7aS)-5-Oxo-hexahydro-1H-pyrrolizine-3-carboxylic Acid (CAS 1932309-16-4)

This stereoisomer shares the same molecular formula (C₈H₁₁NO₃) but differs in the position of the ketone (position 5) and carboxylic acid (position 3). The altered stereochemistry (3R,7aS configuration) may influence biological activity, such as receptor binding or metabolic stability .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

A monocyclic analog, this compound lacks the fused pyrrolizine ring system.

Methyl 3-(Hydroxymethyl)Hexahydro-1H-Pyrrolizine-7A-Carboxylate

This ester derivative introduces a hydroxymethyl group at position 3 and a methyl ester at 7a. The modifications alter solubility and may serve as a prodrug or intermediate for further functionalization .

Comparative Data Table

Actividad Biológica

3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 216392-66-4) is a bicyclic compound notable for its unique pyrrolizine structure, characterized by the presence of both ketone and carboxylic acid functional groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

Chemical Structure and Properties

- Molecular Formula : C8H11NO3

- Molecular Weight : Approximately 169.18 g/mol

- Functional Groups : Ketone, Carboxylic Acid

The structural features contribute to its reactivity and biological properties, making it a versatile compound in various research domains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds or coordinate with metal ions, influencing the compound's reactivity and biological interactions. This interaction profile suggests potential roles in modulating enzyme activity or serving as a ligand for biological receptors.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyrrolizine have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects due to structural similarities.

- Enzyme Inhibition : Research has focused on the inhibition of specific enzymes by related compounds. For instance, bicyclic iminosugar alkaloids have demonstrated significant inhibitory effects on trehalase enzymes, which could be a relevant pathway for this compound if similar mechanisms are confirmed.

- Potential as a Pharmaceutical Intermediate : The compound's unique structure positions it as a potential intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological or metabolic pathways.

Comparative Analysis

To understand the uniqueness of this compound in relation to structurally similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |

|---|---|---|---|

| Hexahydro-1H-pyrrolizine-7a-carboxylic acid | 165456-23-5 | 0.98 | Moderate antimicrobial activity |

| Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | 412283-63-7 | 0.98 | Potential enzyme inhibitor |

| (S)-2-Methylpyrrolidine-2-carboxylic acid | 1508261-86-6 | 0.95 | Antimicrobial properties |

This comparison highlights the potential biological activities associated with structural analogs and underscores the need for further investigation into the specific mechanisms of action for this compound.

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry investigated various bicyclic compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics, suggesting that further exploration of this compound could yield promising antimicrobial agents .

Enzyme Interaction Studies

Another study examined the interaction of iminosugar derivatives with trehalase enzymes derived from Chironomus riparius. The findings suggested that modifications to the bicyclic structure could enhance binding affinity and specificity towards the enzyme, opening avenues for designing inhibitors based on this compound .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid in synthetic batches?

- Methodological Answer : Structural confirmation requires a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity, as per synthetic batches in and ) and spectroscopic techniques. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for functional group and molecular weight verification. For absolute stereochemical confirmation, single-crystal X-ray diffraction (as demonstrated for pyrrolizine derivatives in and ) is recommended. Cross-validation with reference standards (e.g., impurity profiles in ) ensures accuracy .

Q. How should researchers mitigate acute toxicity risks during handling of this compound?

- Methodological Answer : Based on its GHS classification (Acute Toxicity Category 4 for oral, dermal, and inhalation exposure), adhere to strict safety protocols:

- Use fume hoods for synthesis and handling to avoid inhalation .

- Wear nitrile gloves and lab coats to prevent dermal contact.

- Implement emergency procedures (e.g., eye rinsing for 15+ minutes, immediate medical consultation) as outlined in Safety Data Sheets ( and ) .

Q. What synthetic routes are documented for pyrrolizine-carboxylic acid derivatives, and how can they be optimized?

- Methodological Answer : Key routes include:

- Alkylation/cyclization : For example, ethyl oxalyl monochloride-mediated synthesis of pyrrolizine-oxoacetate derivatives ( ).

- Hydrolysis and crystallization : Acid/alkali-mediated hydrolysis of esters (e.g., NaOH/MeOH in ) followed by recrystallization (EtOAc).

Optimize yields via controlled reaction kinetics (e.g., temperature gradients, catalytic additives) and purity via iterative crystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for pyrrolizine derivatives, such as conflicting NOESY or mass spectral results?

- Methodological Answer : Contradictions often arise from stereochemical variability or impurities. Strategies include:

- Multi-technique validation : Combine X-ray crystallography ( ) with advanced NMR (e.g., 2D-COSY) to assign stereochemistry.

- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., ofloxacin analogs in ).

- Computational modeling : Use DFT calculations to predict NMR/MS profiles and compare with empirical data .

Q. What strategies improve regioselectivity in the functionalization of the pyrrolizine core?

- Methodological Answer : Regioselectivity challenges are common in multi-ring systems. Approaches include:

- Directed metalation : Employ directing groups (e.g., carbonyls) to guide electrophilic substitution.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rhodium complexes) for enantioselective C–H activation, as seen in related quinoline derivatives ( ).

- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) during synthesis .

Q. How can researchers design stability studies for pyrrolizine-carboxylic acid derivatives under varying storage conditions?

- Methodological Answer : Stability protocols should assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.